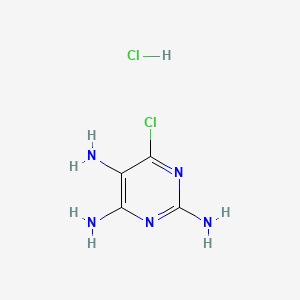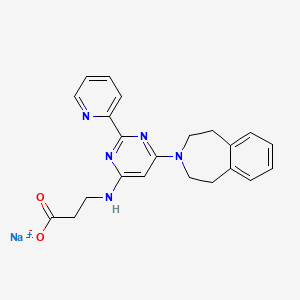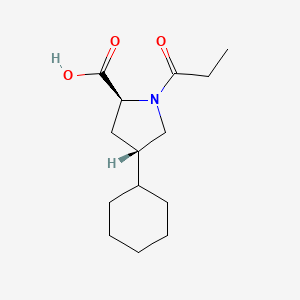![molecular formula C17H15NOS B583328 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) CAS No. 151080-24-9](/img/no-structure.png)
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI), commonly known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. This molecule has been extensively studied for its potential applications in the diagnosis and treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
Thioflavin T binds to amyloid fibrils through a combination of hydrophobic and electrostatic interactions. The molecule has a planar structure that allows it to intercalate between the β-sheet structures of amyloid fibrils. This binding results in a significant increase in fluorescence, which can be used to detect and quantify amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Thioflavin T is its high specificity for amyloid fibrils. This allows for accurate detection and quantification of these structures in biological samples. Thioflavin T is also relatively easy to use and can be incorporated into a variety of techniques.
One limitation of Thioflavin T is its potential for non-specific binding to other proteins and structures. This can lead to false positives in some experiments. Additionally, Thioflavin T is not suitable for use in vivo due to its poor penetration of the blood-brain barrier.
Orientations Futures
There are several potential future directions for research on Thioflavin T. One area of interest is the development of new fluorescent dyes that can bind to amyloid fibrils with even higher specificity and sensitivity. Another area of research is the development of new techniques for detecting and quantifying amyloid fibrils in biological samples. Finally, Thioflavin T may have potential applications in the development of new therapies for neurodegenerative diseases.
Méthodes De Synthèse
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with potassium permanganate to yield Thioflavin T.
Applications De Recherche Scientifique
Thioflavin T is commonly used in scientific research to detect and quantify amyloid fibrils in biological samples. It has been shown to bind specifically to amyloid fibrils, which are a hallmark of many neurodegenerative diseases. Thioflavin T can be used in a variety of techniques, including fluorescence microscopy, spectroscopy, and flow cytometry, to visualize and quantify amyloid fibrils in biological samples.
Propriétés
Numéro CAS |
151080-24-9 |
|---|---|
Formule moléculaire |
C17H15NOS |
Poids moléculaire |
281.373 |
Nom IUPAC |
1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3 |
Clé InChI |
SUMHQPLTRSGGAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Synonymes |
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)


![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)


![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one](/img/structure/B583267.png)